molecular formula C18H16N8O4 B2865505 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448067-30-8

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2865505
CAS No.: 1448067-30-8
M. Wt: 408.378
InChI Key: HITRCLUXLLNFDY-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16N8O4 and its molecular weight is 408.378. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O4C_{18}H_{17}N_5O_4 with a molecular weight of approximately 373.36 g/mol. The structure features a furan ring, a pyridazine moiety, and a triazole group, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Anti-inflammatory effects
  • Cytotoxicity against cancer cell lines
  • Inhibition of COX enzymes

Anti-inflammatory Activity

Pyridazinone derivatives are known for their anti-inflammatory properties. Studies have shown that compounds containing the pyridazine core can effectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: Summary of Anti-inflammatory Activities

CompoundCOX Inhibition (%)Reference
Compound A85.6
Compound B83.4
2-(3-(furan-2-yl)-6-oxopyridazin...)TBDTBD

Cytotoxicity

The cytotoxic effects of the compound were evaluated against various cancer cell lines. Preliminary results suggest that it exhibits moderate cytotoxic activity, potentially making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Results

Cell Line% Growth Inhibition at 10 µMReference
Leukemia20%
Lung Cancer15%
Breast CancerTBDTBD

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. Molecular docking studies have suggested that the compound may bind effectively to the active sites of COX enzymes and other relevant targets.

Case Studies

Several studies have investigated the pharmacological potential of pyridazinone derivatives:

  • Study on COX Inhibition : A study demonstrated that derivatives similar to our compound showed significant inhibition of COX-2 with selectivity ratios indicating lower ulcerogenic potential compared to traditional NSAIDs like diclofenac and celecoxib .
  • Cytotoxic Evaluation : Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing that some derivatives exhibited selective toxicity towards tumor cells while sparing normal cells .

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O4/c27-16(10-25-18(29)5-3-13(22-25)14-2-1-9-30-14)20-7-8-24-17(28)6-4-15(23-24)26-12-19-11-21-26/h1-6,9,11-12H,7-8,10H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITRCLUXLLNFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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